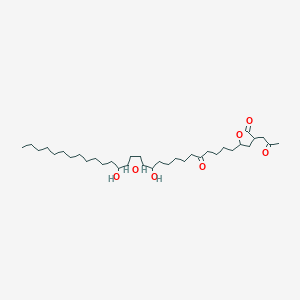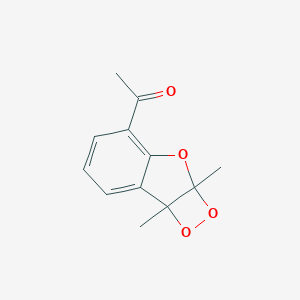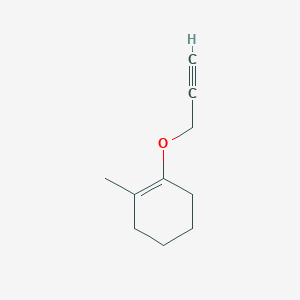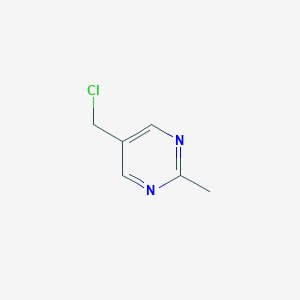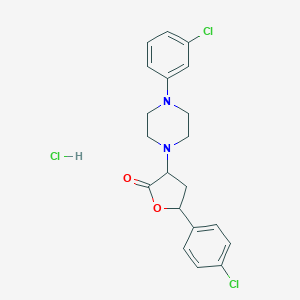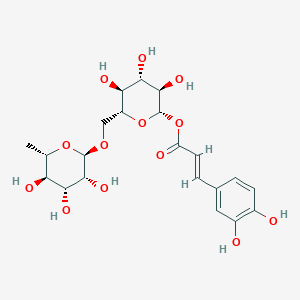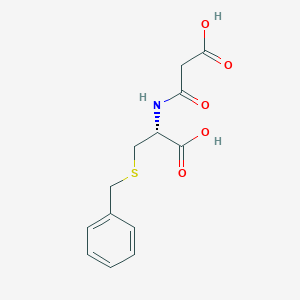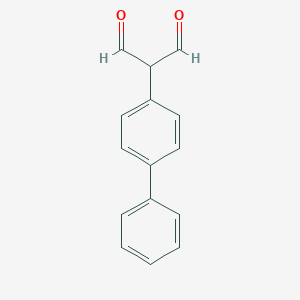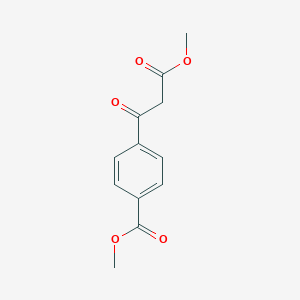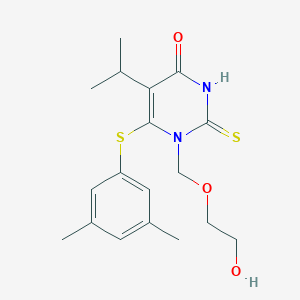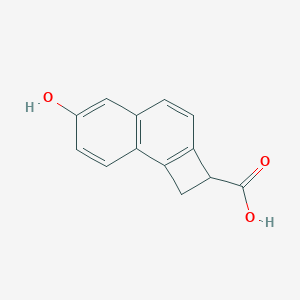![molecular formula C14H12N2OS B145333 2-Methyl-6-(4-methylphenyl)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde CAS No. 139359-84-5](/img/structure/B145333.png)
2-Methyl-6-(4-methylphenyl)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-(4-methylphenyl)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of imidazo[2,1-B][1,3]thiazole derivatives, which have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.
Aplicaciones Científicas De Investigación
2-Methyl-6-(4-methylphenyl)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde has been extensively studied for its potential therapeutic applications. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, this compound has shown promising antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. Furthermore, it has been reported to exhibit anti-inflammatory and analgesic properties.
Mecanismo De Acción
The exact mechanism of action of 2-Methyl-6-(4-methylphenyl)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde is not fully understood. However, it has been proposed that this compound exerts its biological activity by inhibiting key enzymes and proteins involved in various cellular processes, such as DNA synthesis, cell proliferation, and inflammation.
Efectos Bioquímicos Y Fisiológicos
2-Methyl-6-(4-methylphenyl)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde has been shown to induce apoptosis, a programmed cell death, in cancer cells. It has also been reported to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Additionally, this compound has been shown to exhibit antibacterial and antifungal activity by disrupting the cell membrane and inhibiting the synthesis of key cellular components. Furthermore, it has been reported to exhibit anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Methyl-6-(4-methylphenyl)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde in lab experiments include its relatively simple synthesis method, its broad range of biological activities, and its potential therapeutic applications. However, the limitations of using this compound in lab experiments include its low solubility in water, which may limit its bioavailability, and its potential toxicity, which may require careful handling and safety precautions.
Direcciones Futuras
Future research on 2-Methyl-6-(4-methylphenyl)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde could focus on identifying its specific molecular targets and elucidating its mechanism of action. Additionally, further studies could investigate its potential therapeutic applications in various disease models, such as cancer, infectious diseases, and inflammatory disorders. Furthermore, future research could explore the synthesis of novel derivatives of this compound with improved bioavailability and reduced toxicity.
Métodos De Síntesis
2-Methyl-6-(4-methylphenyl)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde can be synthesized by the reaction of 2-methylimidazo[2,1-B][1,3]thiazole-6-carbaldehyde with 4-methylphenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the resulting solid is filtered and purified by recrystallization.
Propiedades
Número CAS |
139359-84-5 |
|---|---|
Nombre del producto |
2-Methyl-6-(4-methylphenyl)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde |
Fórmula molecular |
C14H12N2OS |
Peso molecular |
256.32 g/mol |
Nombre IUPAC |
2-methyl-6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C14H12N2OS/c1-9-3-5-11(6-4-9)13-12(8-17)16-7-10(2)18-14(16)15-13/h3-8H,1-2H3 |
Clave InChI |
AKWSXBDICNCZIM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(SC3=N2)C)C=O |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(N3C=C(SC3=N2)C)C=O |
Sinónimos |
2-METHYL-6-(4-METHYLPHENYL)IMIDAZO[2,1-B]THIAZOLE-5-CARBOXALDEHYDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



